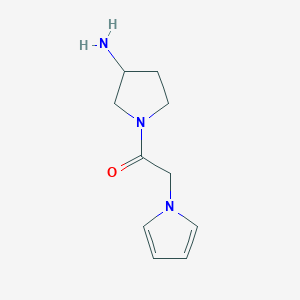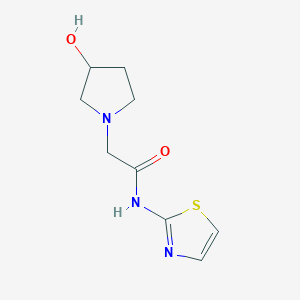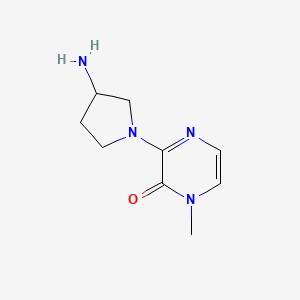
1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one, also known as 3-amino-1-pyrrolidin-2-one or 3-APA, is a synthetic compound that has been used in scientific research since the early 1990s. It is a derivative of the naturally occurring amino acid glycine, and has been used to study the structure and function of proteins and other biological molecules. 3-APA is an important tool for understanding the biochemical and physiological processes of the human body, and has been used in a wide variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Electrooptic Film Fabrication : Research on dibranched, heterocyclic "push-pull" chromophores, which share structural motifs with the compound , underscores the significance of molecular architecture and film growth methods on the microstructure and optical/electrooptic responses of thin films. This has implications for the development of materials with tailored electrooptic properties (Facchetti et al., 2006).
- Intermediates for Chemical Transformation : The synthesis of 1-aroylmethylpyrroles as intermediates demonstrates the potential of these structures in further chemical transformations, offering a pathway to diverse organic compounds (Karousis, Koriatopoulou, & Varvounis, 2008).
- Cyclization/Nucleophilic Substitution : The efficient synthesis of polysubstituted pyrrolin-4-ones from readily available precursors via gold(I)-catalyzed cyclization/nucleophilic substitution highlights innovative approaches to accessing complex heterocyclic structures (Miaskiewicz, Weibel, Pale, & Blanc, 2016).
Molecular Diversity and Complexation
- Molecular Diversity : The one-pot three-component reaction involving α-amino acids and other reactants to afford functionalized heterocycles demonstrates the versatility of pyrrole-based compounds in synthesizing diverse molecular structures with potential biological activity (Chen, Sun, Xie, & Yan, 2016).
- Complexation to Metals : Studies on the complexation of ligands, which share functional groups with the target compound, to metals such as cadmium, showcase the potential of such molecules in forming coordination compounds with applications in catalysis and material science (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Propriétés
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-pyrrol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9-3-6-13(7-9)10(14)8-12-4-1-2-5-12/h1-2,4-5,9H,3,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKMTLHBBKUHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CN2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1488888.png)





![1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1488896.png)

![1-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1488898.png)
amine](/img/structure/B1488899.png)


